molecular formula C12H16O3 B2412525 2-[(4-Ethoxy-2-methylphenoxy)methyl]oxirane CAS No. 2411242-30-1

2-[(4-Ethoxy-2-methylphenoxy)methyl]oxirane

Cat. No.: B2412525
CAS No.: 2411242-30-1
M. Wt: 208.257
InChI Key: URCUIXRUXKJDPS-UHFFFAOYSA-N
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Description

2-[(4-Ethoxy-2-methylphenoxy)methyl]oxirane is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a phenoxy group substituted with ethoxy and methyl groups. It is a pale yellow oil and is used as an intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethoxy-2-methylphenoxy)methyl]oxirane typically involves the reaction of 4-ethoxy-2-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethoxy-2-methylphenoxy)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Ethoxy-2-methylphenoxy)methyl]oxirane is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2-[(4-Ethoxy-2-methylphenoxy)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can target various molecular pathways depending on the nucleophile involved .

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Methoxy-2-methylphenoxy)methyl]oxirane: Similar structure but with a methoxy group instead of an ethoxy group.

    2-[(4-Ethoxyphenoxy)methyl]oxirane: Lacks the methyl group on the phenoxy ring.

    2-[(4-Methylphenoxy)methyl]oxirane: Lacks the ethoxy group on the phenoxy ring.

Uniqueness

2-[(4-Ethoxy-2-methylphenoxy)methyl]oxirane is unique due to the presence of both ethoxy and methyl groups on the phenoxy ring, which can influence its reactivity and the types of products formed in chemical reactions .

Properties

IUPAC Name

2-[(4-ethoxy-2-methylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-13-10-4-5-12(9(2)6-10)15-8-11-7-14-11/h4-6,11H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCUIXRUXKJDPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC2CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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